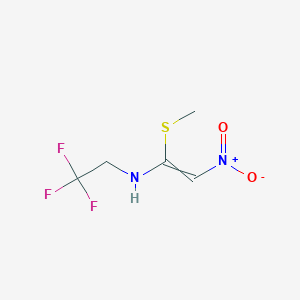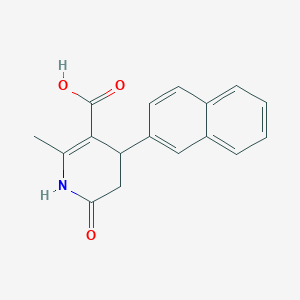
3,4-Dimethoxy-6-methylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Dimethoxy-6-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O2 This compound is characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with two amine groups (-NH2) at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-6-methylbenzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 3,4-dimethoxytoluene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as zinc powder in ethanol or catalytic hydrogenation.
Purification: The resulting diamine is purified through recrystallization or other purification techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: 3,4-Dimethoxy-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc powder in ethanol or catalytic hydrogenation are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
3,4-Dimethoxy-6-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dimethoxy-6-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .
類似化合物との比較
o-Phenylenediamine: An aromatic diamine with similar structural features but lacking the methoxy and methyl groups.
m-Phenylenediamine: Another isomer of phenylenediamine with different substitution patterns.
p-Phenylenediamine: A para-substituted isomer with distinct chemical properties.
Uniqueness: 3,4-Dimethoxy-6-methylbenzene-1,2-diamine is unique due to the presence of methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other phenylenediamine isomers .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3,4-dimethoxy-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,10-11H2,1-3H3 |
InChIキー |
OECCOCITVNKPCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)N)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl-](/img/structure/B8547615.png)

![Pyrido[4,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8547625.png)




